molecular formula C14H18N2OS B7681381 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

Número de catálogo B7681381
Peso molecular: 262.37 g/mol
Clave InChI: NOUWIOHYXXZHOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine, also known as ETC-1002, is a small molecule that has been developed as a potential therapeutic agent for the treatment of dyslipidemia and cardiovascular disease. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, including high levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol. Cardiovascular disease is a leading cause of death worldwide, and dyslipidemia is a major risk factor for the development of cardiovascular disease.

Mecanismo De Acción

The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is not fully understood, but it is believed to involve the regulation of several key enzymes involved in lipid metabolism. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has been shown to inhibit the activity of ATP-citrate lyase, an enzyme involved in the production of cholesterol and fatty acids in the liver. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has also been shown to activate AMP-activated protein kinase, an enzyme that plays a key role in regulating energy metabolism and lipid metabolism.
Biochemical and Physiological Effects:
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has been shown to have several biochemical and physiological effects in animal models and human clinical trials. These include:
- Lowering LDL cholesterol and triglyceride levels in the blood
- Increasing HDL cholesterol levels in the blood
- Reducing inflammation in the blood vessels
- Improving endothelial function
- Reducing the development of atherosclerosis
- Reducing the risk of cardiovascular events, such as heart attack and stroke

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has several advantages as a potential therapeutic agent for dyslipidemia and cardiovascular disease. It has been shown to be effective in lowering LDL cholesterol and triglyceride levels in both animal models and human clinical trials, and it has a favorable safety profile. However, there are also some limitations to its use in lab experiments. N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the optimal dosing and administration of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine are still being investigated.

Direcciones Futuras

There are several potential future directions for research on N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine. These include:
- Investigating the long-term safety and efficacy of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in human clinical trials
- Studying the effects of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in different populations, such as those with diabetes or metabolic syndrome
- Investigating the potential use of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in combination with other lipid-lowering agents, such as statins
- Investigating the potential use of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in the prevention of cardiovascular disease in high-risk populations
- Investigating the potential use of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine in the treatment of other conditions, such as non-alcoholic fatty liver disease.
In conclusion, N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is a promising new compound for the treatment of dyslipidemia and cardiovascular disease. It has been shown to have several biochemical and physiological effects, and has a favorable safety profile. Further research is needed to fully understand its mechanism of action and potential long-term effects, but it has the potential to be a valuable addition to the current armamentarium of lipid-lowering agents.

Métodos De Síntesis

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine is synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The synthesis method has been described in detail in several scientific publications, and involves the use of various reagents and catalysts to produce the final product.

Aplicaciones Científicas De Investigación

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine has been the subject of extensive scientific research, both in vitro and in vivo. In vitro studies have shown that N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine can inhibit the production of cholesterol and triglycerides in liver cells, and can also increase the uptake of LDL cholesterol by liver cells. In vivo studies in animal models have demonstrated that N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine can lower LDL cholesterol and triglyceride levels in the blood, and can also reduce the development of atherosclerosis.

Propiedades

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-2-14-15-11(10-18-14)8-16(12-5-6-12)9-13-4-3-7-17-13/h3-4,7,10,12H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUWIOHYXXZHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN(CC2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.